(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide
Description
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide (CAS No. 1841753-21-6) is a chiral small molecule featuring a propanamide backbone substituted with a 1,4-dimethylpyrazole moiety at the 3-position. The compound is commercially available through suppliers like Ambeed, Inc., which specializes in advanced intermediates and amino acid derivatives .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4-dimethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-4-11-12(2)8(5)6(9)3-7(10)13/h4,6H,3,9H2,1-2H3,(H2,10,13)/t6-/m0/s1 |
InChI Key |
WRDJAJVZIPSAFM-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(N(N=C1)C)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an acid chloride or an ester as the starting material.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives or amides.
Scientific Research Applications
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Pyrazole Derivatives : The target compound and its regioisomer (CAS 1568154-26-6) share a propanamide backbone but differ in pyrazole substitution patterns (1,4-dimethyl vs. 1,5-dimethyl), which may alter steric and electronic properties .
- Heterocyclic Diversity: Compounds like 7a and 11b incorporate thiophene or pyran rings, respectively, with additional functional groups (cyano, ester) that enhance π-π stacking or hydrogen-bonding capabilities .
- For example, 7a and 11b are synthesized via refluxing malononitrile or ethyl cyanoacetate with sulfur-containing intermediates, suggesting divergent pathways compared to the propanamide series .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic tools like SHELXL and ORTEP-3 are pivotal for determining molecular conformations and intermolecular interactions . Hydrogen-bonding networks, analyzed via graph-set theory, influence crystal packing and stability. For instance:
- The target compound’s amide and amino groups likely form N–H···O and N–H···N hydrogen bonds, creating layered or helical motifs common in chiral amides .
- In contrast, 7a’s thiophene and cyano groups may favor C–H···N interactions, while 11b’s pyran ring and ester moiety could stabilize via O–H···O bonds .
Pharmacological Implications (Inferred)
- Pyrazole-Propanamides : The chiral center and amide group make these compounds candidates for protease or kinase inhibition, akin to FDA-approved drugs like imatinib.
- Thiophene/Pyran Derivatives: Electrophilic groups (cyano, ester) in 7a and 11b may target nucleophilic enzyme active sites, similar to antimetabolites or antivirals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
